molecular formula C8H17FN2O2 B6156615 tert-butyl N-(3-amino-2-fluoropropyl)carbamate CAS No. 1780656-45-2

tert-butyl N-(3-amino-2-fluoropropyl)carbamate

Cat. No.: B6156615
CAS No.: 1780656-45-2
M. Wt: 192.23 g/mol
InChI Key: SFZLTHKXGXQZCY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-amino-2-fluoropropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-amino-2-fluoropropanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-amino-2-fluoropropyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-amino-2-fluoropropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound acts as a protecting group for amines, which can be installed and removed under relatively mild conditions. This property makes it useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

  • tert-Butyl N-(3-amino-2-hydroxypropyl)carbamate
  • tert-Butyl N-(3-amino-2-chloropropyl)carbamate
  • tert-Butyl N-(3-amino-2-bromopropyl)carbamate

Comparison: tert-Butyl N-(3-amino-2-fluoropropyl)carbamate is unique due to the presence of the fluorine atom, which imparts distinct reactivity and selectivity compared to its analogs with different halogens or hydroxyl groups. The fluorine atom enhances the compound’s stability and influences its chemical behavior, making it particularly valuable in specific research and industrial applications .

Properties

CAS No.

1780656-45-2

Molecular Formula

C8H17FN2O2

Molecular Weight

192.23 g/mol

IUPAC Name

tert-butyl N-(3-amino-2-fluoropropyl)carbamate

InChI

InChI=1S/C8H17FN2O2/c1-8(2,3)13-7(12)11-5-6(9)4-10/h6H,4-5,10H2,1-3H3,(H,11,12)

InChI Key

SFZLTHKXGXQZCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CN)F

Purity

95

Origin of Product

United States

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